

# Investigational Cognitive Enhancers: A Head-to-Head Comparison of Varenicline and NA-831

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The quest for effective cognitive enhancers to combat neurodegenerative diseases and psychiatric disorders is a critical focus of modern neuroscience research. This guide provides a detailed, data-driven comparison of two investigational compounds, Varenicline and NA-831, which have shown potential for cognitive enhancement through distinct mechanisms of action. A third compound, Cytisinicline, is also discussed due to its mechanistic similarity to Varenicline.

At a Glance: Key Differences



| Feature                            | Varenicline                                                                          | NA-831                                                     | Cytisinicline                                                                      |
|------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------|
| Primary Mechanism                  | α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist; α7 nAChR full agonist | AMPA receptor positive modulator, promoting neurogenesis   | α4β2 nicotinic<br>acetylcholine receptor<br>(nAChR) partial<br>agonist             |
| Primary Indication                 | Smoking cessation                                                                    | Alzheimer's Disease,<br>Mild Cognitive<br>Impairment       | Smoking cessation                                                                  |
| Cognitive Enhancement Rationale    | Modulation of cholinergic pathways implicated in cognition                           | Promotion of synaptic plasticity and neuronal regeneration | Similar to Varenicline,<br>by modulating<br>cholinergic pathways                   |
| Clinical Development for Cognition | Phase 2/3 trials in Alzheimer's and Schizophrenia with mixed results                 | Positive Phase 2a<br>results in Alzheimer's<br>and MCI     | Primarily studied for smoking cessation; cognitive effects not extensively trialed |

## **Deep Dive: Mechanism of Action**

Varenicline exerts its effects by targeting nicotinic acetylcholine receptors (nAChRs), which are crucial for cholinergic neurotransmission and are implicated in cognitive processes. As a partial agonist at the  $\alpha4\beta2$  nAChR subtype, it provides a moderate level of receptor stimulation, which can help to stabilize cholinergic signaling. Its full agonist activity at  $\alpha7$  nAChRs is also thought to contribute to its potential cognitive-enhancing effects, as these receptors are involved in synaptic plasticity and neuroprotection.



Click to download full resolution via product page



Varenicline's dual-action mechanism on nicotinic acetylcholine receptors.

NA-831 operates through a different pathway, focusing on the promotion of neurogenesis, the process of generating new neurons. It is described as a positive modulator of AMPA receptors, which are key mediators of fast synaptic transmission in the central nervous system. By enhancing AMPA receptor function, NA-831 is proposed to increase levels of Brain-Derived Neurotrophic Factor (BDNF), a protein that plays a vital role in neuronal survival, growth, and synaptic plasticity.



Click to download full resolution via product page

The proposed neurogenic and synaptogenic mechanism of NA-831.

# Clinical Trial Data: A Comparative Analysis Varenicline in Neurodegenerative and Psychiatric Disorders

Varenicline has been investigated for its potential to ameliorate cognitive deficits in both Alzheimer's disease and schizophrenia, with varying outcomes.

Table 1: Varenicline Clinical Trial Data in Alzheimer's Disease

| Study                               | Population                                               | Dosage              | Duration | Primary<br>Outcome<br>Measure           | Key<br>Findings                                                                |
|-------------------------------------|----------------------------------------------------------|---------------------|----------|-----------------------------------------|--------------------------------------------------------------------------------|
| Phase 2<br>Crossover<br>Trial[1][2] | Mild-to-<br>moderate<br>Alzheimer's<br>Disease<br>(n=66) | 1 mg twice<br>daily | 6 weeks  | Change in<br>ADAS-Cog<br>75 total score | No significant improvement in cognition compared to placebo (p=0.3873). [1][2] |



Table 2: Varenicline Clinical Trial Data in Schizophrenia

| Study                           | Population                                   | Dosage        | Duration      | Cognitive<br>Outcome<br>Measures                                            | Key<br>Findings                                                   |
|---------------------------------|----------------------------------------------|---------------|---------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------|
| Meta-analysis<br>(4 studies)[3] | Schizophreni<br>a (n=339)                    | Varied        | Varied        | Overall cognition, attention, executive function, processing speed          | Varenicline was not superior to placebo for any cognitive domain. |
| Double-Blind<br>RCT             | Schizophreni<br>a (smokers,<br>n=87)         | 2 mg/day      | Not specified | MATRICS Consensus Cognitive Battery (MCCB)                                  | Did not improve scores on the MCCB compared to placebo.           |
| Prospective<br>Study            | Schizophreni<br>a (male<br>smokers,<br>n=14) | Not specified | 9 weeks       | Repeatable Battery for the Assessment of Neuropsychol ogical Status (RBANS) | Significant improvement s in verbal learning and memory.          |

### **NA-831: Promising Early-Phase Data**

NA-831 has shown encouraging results in a Phase 2a clinical trial for mild cognitive impairment (MCI) and Alzheimer's disease. However, it is important to note that these findings have been presented at conferences and in press releases, with peer-reviewed publications still pending.

Table 3: NA-831 Phase 2a Clinical Trial Data



| Population                                        | Dosage    | Duration | Primary<br>Outcome<br>Measure                                                      | Key Findings                                          |
|---------------------------------------------------|-----------|----------|------------------------------------------------------------------------------------|-------------------------------------------------------|
| Mild Cognitive<br>Impairment<br>(n=64)            | 10 mg/day | 24 weeks | Change in<br>ADAS-Cog-13<br>score                                                  | 3.4-point less decline compared to placebo.           |
| Mild-to-moderate<br>Alzheimer's<br>Disease (n=48) | 30 mg/day | 24 weeks | Change in<br>ADAS-Cog-13<br>score                                                  | 4.1-point less decline compared to placebo (p=0.001). |
| Combined Population (n=112)                       | As above  | 24 weeks | Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) | 78% of treated patients showed improvement (p=0.01).  |

# Experimental Protocols Varenicline Phase 2 Crossover Trial in Alzheimer's Disease

- Study Design: A multicenter, randomized, double-blind, two-period crossover study.
- Participants: 66 individuals with mild-to-moderate Alzheimer's disease.
- Intervention: Participants were randomized to receive either varenicline (1 mg twice daily) or a matching placebo for a 6-week treatment period, followed by a 3-week washout period before crossing over to the other treatment arm for another 6 weeks.
- Assessments: The primary efficacy endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) 75 total score at week 6. Secondary endpoints included the Neuropsychiatric Inventory (NPI).





Click to download full resolution via product page

Experimental workflow of the Varenicline crossover trial in Alzheimer's disease.

#### NA-831 Phase 2a Trial in MCI and Alzheimer's Disease

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 112 individuals, with 64 having mild cognitive impairment (MCI) and 48 with mild-to-moderate Alzheimer's disease.
- Intervention: Participants with MCI received 10 mg of NA-831 or placebo daily, while those with Alzheimer's disease received 30 mg of NA-831 or placebo daily for 24 weeks.
- Assessments: Primary outcome measures included the ADAS-Cog-13, the Brief Cognitive Rating Scale (BCRS), and the CIBIC-Plus.

# Cytisinicline: A Varenicline Analogue with Untapped Potential

Cytisinicline, a plant-based alkaloid, shares a similar mechanism of action with Varenicline, acting as a partial agonist at  $\alpha 4\beta 2$  nAChRs. It has been primarily investigated and found effective for smoking cessation. Given its mechanistic similarity to Varenicline, it is plausible that Cytisinicline could also exert cognitive-enhancing effects. However, there is a notable lack of dedicated clinical trials investigating this potential. Future research is warranted to explore the cognitive effects of Cytisinicline in relevant patient populations.



#### **Summary and Future Directions**

The landscape of investigational cognitive enhancers is diverse, with compounds targeting various neurobiological pathways. Varenicline, with its well-defined cholinergic mechanism, has shown mixed results in clinical trials for cognitive improvement in Alzheimer's disease and schizophrenia. While some smaller studies have suggested benefits in specific cognitive domains, larger, more robust trials have not consistently demonstrated efficacy.

In contrast, NA-831 presents a novel neurogenic approach that has yielded promising, albeit preliminary, positive results in early-phase trials for MCI and Alzheimer's disease. The significant improvements observed on the ADAS-Cog scale warrant further investigation in larger, confirmatory Phase 3 trials. However, the lack of peer-reviewed publications is a current limitation for a thorough independent evaluation of the data.

Cytisinicline remains a compound of interest due to its structural and mechanistic similarity to Varenicline. Its potential for cognitive enhancement is an unexplored area that could be a fruitful avenue for future research.

For drug development professionals, the comparison of Varenicline and NA-831 highlights the ongoing debate between modulating existing neurotransmitter systems and promoting endogenous repair mechanisms. The data presented here underscores the importance of rigorous, well-controlled clinical trials with clearly defined cognitive endpoints to validate the therapeutic potential of these and other novel cognitive enhancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. karger.com [karger.com]
- 2. Phase II crossover trial of varenicline in mild-to-moderate Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Varenicline for cognitive impairment in people with schizophrenia: systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigational Cognitive Enhancers: A Head-to-Head Comparison of Varenicline and NA-831]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671852#head-to-head-comparison-of-facinicline-and-other-investigational-cognitive-enhancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com